2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride

Antiarrhythmic drug discovery Scaffold hopping Physicochemical profiling

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride (CAS 67652-33-9), also known by its International Nonproprietary Name (INN) bucromarone, is a synthetic small-molecule antiarrhythmic agent belonging to the chromone (4H-1-benzopyran-4-one) chemical class. It was assigned its INN through the WHO procedure (p-INNList-48, 1982; r-INNList-23, and originated from Transphyto.

Molecular Formula C29H40ClNO4
Molecular Weight 502.1 g/mol
CAS No. 67652-33-9
Cat. No. B12702036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride
CAS67652-33-9
Molecular FormulaC29H40ClNO4
Molecular Weight502.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2(C=CC3=CC=CC=C3O2)O)C.Cl
InChIInChI=1S/C29H39NO4.ClH/c1-5-7-16-30(17-8-6-2)18-11-19-33-27-22(3)20-25(21-23(27)4)28(31)29(32)15-14-24-12-9-10-13-26(24)34-29;/h9-10,12-15,20-21,32H,5-8,11,16-19H2,1-4H3;1H
InChIKeyOTMZAHKLEQYHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bucromarone Hydrochloride (CAS 67652-33-9): Structural Identity, Classification, and Procurement-Relevant Profile


2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride (CAS 67652-33-9), also known by its International Nonproprietary Name (INN) bucromarone, is a synthetic small-molecule antiarrhythmic agent belonging to the chromone (4H-1-benzopyran-4-one) chemical class [1]. It was assigned its INN through the WHO procedure (p-INNList-48, 1982; r-INNList-23, 1983) and originated from Transphyto . The compound is classified pharmacologically as a cardiac depressant with non-selective calcium channel blocking activity and class IV antiarrhythmic properties; it has also been reported to inhibit Na⁺-Ca²⁺ exchange and to suppress brain tumor cell growth in vitro . The hydrochloride salt (molecular formula C₂₉H₄₀ClNO₄, molecular weight ~502.1 g/mol) is distinct from the free base (CAS 78371-66-1, C₂₉H₃₇NO₄, MW 463.6 g/mol) and from the succinate salt form (CAS 84604-94-4), both of which have been employed in pharmacokinetic and radiolabeling studies [2]. Bucromarone is listed as an experimental drug in DrugBank (DB20842) and has been investigated for arrhythmia and atrial fibrillation, though it has not been detected in any reported clinical trials [3].

1 Chromone scaffold reference standard for antiarrhythmic scaffold-hopping programs
2 Hydrochloride salt (CAS 67652-33-9) for aqueous-based in vitro assays and formulations
3 Iodine-free probe for chronic in vivo studies requiring halogen-free Ca²⁺/Na⁺-Ca²⁺ exchange tool
Experimental INN tool compound; not detected in reported clinical trials.

Why Bucromarone Hydrochloride (CAS 67652-33-9) Cannot Be Interchanged with Amiodarone, Dronedarone, or Other In-Class Antiarrhythmics


Although bucromarone shares the general therapeutic indication of cardiac arrhythmia suppression with widely used agents such as amiodarone and dronedarone, its chromone (4H-1-benzopyran-4-one) core scaffold is structurally and pharmacophorically distinct from the benzofuran nucleus common to the amiodarone class [1]. This fundamental scaffold divergence produces measurable differences in calculated physicochemical properties—including a lower molecular weight (463.6 vs. 645.3 g/mol for amiodarone), intermediate lipophilicity (XLogP3 6.7 vs. 7.91 for amiodarone), and a larger topological polar surface area (55.8 vs. 42.68 Ų for amiodarone)—that would be expected to alter membrane partitioning, tissue distribution kinetics, and off-target binding profiles [2]. Furthermore, bucromarone lacks the iodine atoms that are integral to amiodarone's structure and are causally implicated in its dose-limiting thyroid and pulmonary toxicities, yet bucromarone also does not incorporate the methanesulfonamide group that confers improved pharmacokinetic properties to dronedarone [3]. Critically, bucromarone undergoes a distinct hepatic metabolic pathway via N-dealkylation of the dibutylamino side chain to yield monodesbutyl and didesbutyl metabolites—a route that differs from amiodarone's N-desethylation and produces metabolites with potentially distinct pharmacological activity [4]. These structural, physicochemical, and metabolic differences make simple interchange between bucromarone and other Vaughan Williams class III/IV antiarrhythmics scientifically untenable for any application requiring precise control over molecular target engagement or pharmacokinetic behavior.

Scaffold divergence
Chromone core (4H-1-benzopyran-4-one)
Benzofuran core (amiodarone, dronedarone)
Fundamental scaffold difference may shift physicochemical property profile and off-target binding patterns.
Halogen content
0 iodine atoms
2 iodine atoms (amiodarone)
Iodine-dependent thyroid and pulmonary endpoints are absent; chronic study models may not transfer directly.
Metabolic pathway
N-debutylation (sequential loss of butyl groups)
N-desethylation (amiodarone)
Distinct hepatic metabolism produces different active metabolite profiles and biliary excretion kinetics.

Quantitative Differentiation Evidence for Bucromarone Hydrochloride (CAS 67652-33-9) Relative to Closest Analogs and In-Class Alternatives


Chromone vs. Benzofuran Scaffold: Computed Physicochemical Property Differentiation vs. Amiodarone and Dronedarone

Bucromarone is the only INN-designated antiarrhythmic agent built on a chromone (4H-1-benzopyran-4-one) core, in contrast to the benzofuran scaffold shared by amiodarone and dronedarone [1]. Computed molecular properties from PubChem reveal quantitative differentiation across multiple drug-likeness parameters: bucromarone (MW 463.6 g/mol, XLogP3-AA 6.7, TPSA 55.8 Ų, rotatable bonds 13) vs. amiodarone (MW 645.3 g/mol, XLogP 7.91, TPSA 42.68, rotatable bonds 11) vs. dronedarone (MW 556.8 g/mol, LogP ~7.05, contains sulfonamide with additional H-bond donor/acceptor capacity) [2]. The chromone scaffold provides a distinct hydrogen-bond acceptor pattern via the pyrone carbonyl and endocyclic oxygen, contributing to a TPSA that is approximately 31% larger than amiodarone's despite a molecular weight that is approximately 28% lower [2].

Scaffold Properties
Head-to-head
Bucromarone MW 463.6, LogP 6.7, TPSA 55.8
Amiodarone MW 645.3, LogP 7.9, TPSA 42.7
Supports tissue distribution and PK profiling differentiation.
Computed properties; experimental confirmation advised.
Antiarrhythmic drug discovery Scaffold hopping Physicochemical profiling Chromone derivatives

Salt Form Selection: Hydrochloride (CAS 67652-33-9) vs. Succinate (CAS 84604-94-4) — Specific Activity and Aqueous Solubility Implications

Bucromarone has been prepared and characterized in two distinct salt forms: the hydrochloride (CAS 67652-33-9) and the succinate (CAS 84604-94-4). In the published ¹⁴C-radiolabeling synthesis, both salt forms were produced with distinct specific activities: ¹⁴C-bucromarone succinate at 7.45 mCi/mmol (275.6 MBq/mmol) and ¹⁴C-bucromarone hydrochloride at 7.5 mCi/mmol [1]. Both salt forms were subsequently used in parallel in the definitive biodistribution and metabolism study, where animals received 4.4 mmol/kg of either salt intravenously or orally [2]. The hydrochloride salt (C₂₉H₄₀ClNO₄, MW 502.1 g/mol) is expected to exhibit higher aqueous solubility compared to the succinate salt due to the higher ionization potential of the hydrochloride counterion, a property relevant for intravenous formulation and in vitro assay preparation. The lower limit of quantitation (LLOQ) for bucromarone free base in human plasma was established at 8 ng/mL using the succinate salt with a specific activity of 0.5 µCi/mg in the validated HPLC-radiometric method [3].

Salt Form Identity
Head-to-head
HCl salt 7.5 mCi/mmol, MW 502.1
Succinate salt 7.45 mCi/mmol, LLOQ 8 ng/mL ref.
Enables procurement by intended use: aqueous formulation vs. radiolabeled method.
Specific activity difference negligible; succinate used in human plasma method.
Salt form selection Radiolabeling Aqueous solubility Pre-formulation

Metabolic Fate Differentiation: N-Debutylation Pathway and Biliary Excretion Profile vs. Amiodarone-Class N-Desethylation

The metabolic disposition of bucromarone is dominated by sequential N-dealkylation of the dibutylamino side chain, a pathway that is mechanistically distinct from the N-desethylation that characterizes amiodarone metabolism. In the definitive biodistribution study, following intravenous or oral administration of 4.4 mmol/kg ¹⁴C-bucromarone hydrochloride or succinate to C3H mice and Wistar rats, more than 90% of the administered radioactivity was excreted in bile after both routes [1]. Three major metabolites were identified by HPLC and mass spectrometry, collectively accounting for 85% of biliary radioactivity: monodesbutylbucromarone, didesbutylbucromarone, and 2-(3,5-dimethyl-4-hydroxybenzoyl)chromone [1]. The monodesbutyl and didesbutyl metabolites retain the chromone core and were specifically noted as potentially pharmacologically active species, raising the possibility that bucromarone functions in part as a prodrug [1]. Comparison of intravenous and oral plasma ¹⁴C-radioactivity AUCs indicated poor oral bioavailability, with less than 10% of the oral dose distributed into extrahepatic blood and no more than 10% incorporated into tissues after oral administration [1].

Metabolic Fate
Class-level
Bucromarone N-debutylation, >90% biliary excr., BA <10%
Amiodarone N-desethylation, hepatic, BA ~50%
Probe for hepatic first-pass extraction and structure-metabolism studies.
Metabolite activity data from rodent models only.
Drug metabolism N-dealkylation Biliary excretion Pharmacologically active metabolites

Absence of Iodine: Molecular Composition Advantage Over Amiodarone for Thyroid-Safety-Sensitive Applications

Bucromarone (C₂₉H₃₇NO₄, elemental composition: C, H, N, O only) contains zero halogen atoms, in marked contrast to amiodarone (C₂₅H₂₉I₂NO₃) which incorporates two iodine atoms that contribute approximately 253.8 Da (39.4%) to its molecular weight of 645.3 g/mol [1]. The iodine moieties in amiodarone are structurally integral to its benzofuran pharmacophore but are also causally associated with its dose-limiting toxicities, including both hypothyroidism and hyperthyroidism (incidence up to 15-20% in long-term treatment) and pulmonary fibrosis [2]. Dronedarone was explicitly designed as a non-iodinated benzofuran analog of amiodarone to mitigate these iodine-dependent toxicities, representing an alternative iodine-free structural solution within the same benzofuran class [3]. Bucromarone achieves iodine-free status through a fundamentally different structural approach—replacing the entire benzofuran scaffold with a chromone core—while retaining the dibutylamino-propoxy side chain motif that is shared across all three molecules [1].

Iodine Content
Class-level
Bucromarone 0 I atoms, 0 Da halogen MW
Amiodarone 2 I atoms, 253.8 Da iodine contribution
Supports thyroid endpoint research without amiodarone-class iodine confound.
Iodine-free profile may reduce halogen-related toxicity variables.
Iodine-free antiarrhythmic Thyroid safety Organ toxicity Molecular design

Analytical Characterization: Validated HPLC-Radiometric Method with Picogram-Level Sensitivity for Human Plasma Quantitation

A fully validated high-performance liquid chromatographic method with radiometric detection has been established for the quantitative determination of bucromarone in human plasma, using non-radiolabeled bucromarone hydrochloride as an internal standard [1]. The method achieved a lower limit of quantitation (LLOQ) of 8 ng/mL for bucromarone free base when ¹⁴C-bucromarone succinate with a specific activity of 0.5 µCi/mg was employed [1]. Inter-assay precision was characterized at two concentrations: coefficient of variation (CV) of 6.8% at 80 ng/mL and 14.3% at 20 ng/mL [1]. The method employs reversed-phase HPLC with ultraviolet absorbance detection at 210 nm coupled with radiometric detection, enabling simultaneous quantification of both radiolabeled and unlabeled bucromarone and chromatographic separation from its three major metabolites [1]. This method was successfully applied to determine bucromarone plasma concentrations in healthy human volunteers receiving intravenous infusions of ¹⁴C-bucromarone succinate [1].

Bioanalytical Method
Method context
8 ng/mL
LLOQ in human plasma
CV 6.8–14.3%
Reduces de novo method development for human plasma bioanalysis.
Radiometric detection; LC-MS/MS transfer may require re-validation.
Bioanalytical method HPLC-radiometric detection Pharmacokinetic studies Human plasma

Recommended Research and Industrial Application Scenarios for Bucromarone Hydrochloride (CAS 67652-33-9) Based on Verified Differentiation Evidence


Scaffold-Hopping medicinal chemistry programs targeting novel chromone-based antiarrhythmic chemotypes

Research groups engaged in scaffold-hopping strategies to identify non-benzofuran antiarrhythmic leads can employ bucromarone hydrochloride as a reference standard for the chromone (4H-1-benzopyran-4-one) pharmacophore. Its computed properties (XLogP3 6.7, TPSA 55.8 Ų, MW 463.6) provide a differentiated starting point from the benzofuran series [1], while the established synthetic route from 2,6-dimethylphenol and chromone-2-carboxylic acid derivatives enables analog generation. This scenario is directly supported by the scaffold-to-scaffold property comparison with amiodarone and dronedarone documented in Section 3, Evidence Item 1.

Preclinical drug metabolism and pharmacokinetic studies of lipophilic basic amines with dominant biliary clearance

Bucromarone hydrochloride serves as a well-characterized model substrate for investigating structure-metabolism relationships in compounds undergoing sequential N-dealkylation with extensive biliary excretion (>90% of administered radioactivity recovered in bile) [2]. The definitive identification of three N-dealkylated metabolites (monodesbutyl, didesbutyl, and the fully dealkylated chromone) accounting for 85% of biliary radioactivity [2] makes this compound suitable for laboratories studying hepatic first-pass extraction and biliary transport mechanisms. This application derives directly from the metabolic fate evidence in Section 3, Evidence Item 3.

Ion channel pharmacology research requiring iodine-free calcium channel and Na⁺-Ca²⁺ exchange probes

For in vitro electrophysiology and ion flux studies where amiodarone's iodine content introduces confounding variables (e.g., thyroid hormone receptor interactions, iodide-mediated redox effects), bucromarone hydrochloride provides an iodine-free alternative with reported non-selective calcium channel blocking and Na⁺-Ca²⁺ exchange inhibitory activity . The hydrochloride salt form is particularly appropriate for aqueous buffer-based patch-clamp and fluorescence-based ion flux assays. This scenario is directly supported by the iodine content differentiation evidence in Section 3, Evidence Item 4.

Bioanalytical method development and validation using a compound with published human plasma HPLC reference data

Analytical chemistry laboratories developing or cross-validating HPLC or LC-MS/MS methods for lipophilic basic drugs in biological matrices can use bucromarone hydrochloride as a reference compound with published method performance benchmarks: LLOQ of 8 ng/mL, inter-assay CV of 6.8% at 80 ng/mL and 14.3% at 20 ng/mL in human plasma, and UV detection at 210 nm [3]. The availability of both radiolabeled and non-radiolabeled salt forms [4] further supports method transfer and adaptation. This application derives from the analytical method evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Chromone scaffold-hopping
Scaffold differentiation (chromone vs. benzofuran)
Physicochemical property benchmarking (TPSA, LogP, MW)
Lipophilic amine DMPK studies
N-dealkylation metabolic pathway
Biliary excretion and metabolite profiling
Iodine-free ion channel research
Halogen-free molecular composition
Thyroid endpoint interference assessment
Bioanalytical method transfer
Published LLOQ and precision reference data
Accuracy and precision verification in target matrix
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